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Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-cis-Carveol
(+)-cis-Carveol is a naturally occurring monoterpenoid alcohol found in the essential oils of

plants such as spearmint (Mentha spicata) and caraway (Carum carvi). It is a colorless liquid

with a characteristic spearmint and caraway-like aroma and taste.[1] Due to its pleasant

sensory properties, (+)-cis-carveol is utilized as a flavoring agent in the food industry. It is also

used as a fragrance in cosmetics. Beyond its role as a flavoring agent, research has indicated

potential biological activities of carveol, including antioxidative, anti-inflammatory, and

neuroprotective effects, making it a subject of interest for drug development professionals.

Physicochemical Properties and Regulatory
Information
A summary of the key physicochemical properties and regulatory information for (+)-cis-
carveol is presented in Table 1.

Table 1: Physicochemical Properties and Regulatory Information for (+)-cis-Carveol
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Property Value Reference

Chemical Name

(1S,5S)-2-Methyl-5-(1-

methylethenyl)-2-cyclohexen-

1-ol

[2]

Synonyms (+)-cis-p-Mentha-6,8-dien-2-ol [3]

CAS Number 7632-16-8 [2]

Molecular Formula C10H16O [2]

Molecular Weight 152.23 g/mol [2]

Appearance Colorless liquid

Odor/Flavor
Spearmint, caraway-like, fresh,

minty

Solubility
Soluble in oils, insoluble in

water

Boiling Point 226-227 °C [4]

FEMA Number 2247 [5]

Regulatory Status
Generally Recognized as Safe

(GRAS)
[5]

Applications in the Food Industry
(+)-cis-Carveol is primarily used to impart a minty and spicy flavor profile to a variety of food

products. While specific, publicly available quantitative usage levels are limited, it is a

component of spearmint and caraway essential oils which are used in the following categories.

A patent for a spearmint flavor enhancer suggests that l-carveol isomers can be present at

concentrations of 0-5%.

Potential Food and Beverage Applications:

Chewing Gum: A primary application to provide a long-lasting, fresh, minty flavor.

Confectionery: Used in hard candies, mints, and other sweets.
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Beverages: Incorporated into teas, soft drinks, and alcoholic beverages for a refreshing note.

Oral Care Products: Though not a food, its flavor is utilized in toothpaste and mouthwash.

Baked Goods: Can be used in cookies, cakes, and other baked goods to add a unique flavor

dimension.

Experimental Protocols
Sensory Evaluation of (+)-cis-Carveol in a Beverage
Matrix
This protocol provides a general framework for the sensory evaluation of (+)-cis-carveol. The

specific parameters should be adapted based on the research question.

Objective: To determine the sensory profile and consumer acceptance of (+)-cis-carveol in a

model beverage system.

Materials:

(+)-cis-Carveol standard

5% sucrose solution (w/v)

0.1% citric acid solution (w/v)

Unsalted soda crackers (for palate cleansing)

Room temperature water

Sensory evaluation booths with controlled lighting and ventilation

Glassware for sample presentation

Trained sensory panel (10-15 members) or consumer panel (min. 30 members)

Procedure:

Sample Preparation:
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Prepare a stock solution of (+)-cis-carveol in a suitable solvent (e.g., ethanol).

Prepare a series of dilutions of (+)-cis-carveol in the 5% sucrose and 0.1% citric acid

solution to achieve the desired concentrations for testing. A control sample with no added

carveol should also be prepared.

Sensory Panel Setup:

Conduct the evaluation in a quiet, odor-free environment.[6][7]

Randomize the order of sample presentation for each panelist.

Evaluation Protocol:

Provide panelists with the samples in coded glassware.

Instruct panelists to cleanse their palate with water and an unsalted cracker between

samples.[6]

For descriptive analysis, a trained panel will identify and quantify the sensory attributes of

the samples (e.g., minty, spicy, sweet, bitter).

For consumer acceptance, a consumer panel will rate the samples based on liking (e.g.,

using a 9-point hedonic scale).[7]

Data Analysis:

For descriptive analysis, use statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensity between samples.

For consumer acceptance, analyze the hedonic scores to determine overall liking and

preference.

Quantification of (+)-cis-Carveol in Chewing Gum using
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantification of (+)-cis-carveol in a chewing

gum matrix. Method validation is crucial for accurate results.
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Objective: To extract and quantify the concentration of (+)-cis-carveol in a commercial chewing

gum product.

Materials and Equipment:

Chewing gum sample

(+)-cis-Carveol analytical standard

Internal standard (e.g., camphor)

Solvent for extraction (e.g., ethanol, hexane)

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Analytical balance

Centrifuge

Vortex mixer

Syringe filters (0.45 µm)

Procedure:

Sample Preparation:

Freeze the chewing gum sample and pulverize it into small particles.

Accurately weigh a known amount of the powdered gum into a centrifuge tube.

Add a known volume of the extraction solvent and a known concentration of the internal

standard.

Vortex the mixture for a specified time to ensure thorough extraction of the flavor

compounds.

Centrifuge the sample to separate the solid gum base from the solvent.
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Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

GC-MS Analysis:

GC Column: Use a non-polar or medium-polarity capillary column suitable for terpene

analysis (e.g., DB-5ms).

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in split

or splitless mode.

Oven Temperature Program: Develop a temperature program that allows for the

separation of (+)-cis-carveol from other volatile compounds in the sample.

Mass Spectrometer: Operate the MS in scan mode to identify the characteristic mass

spectrum of (+)-cis-carveol. For quantification, use selected ion monitoring (SIM) mode

for enhanced sensitivity and selectivity.

Quantification:

Prepare a calibration curve using standard solutions of (+)-cis-carveol of known

concentrations.

Calculate the concentration of (+)-cis-carveol in the chewing gum sample by comparing

the peak area ratio of the analyte to the internal standard against the calibration curve.

Stability Testing of (+)-cis-Carveol in an Acidic Beverage
This protocol provides a general approach to assessing the stability of (+)-cis-carveol in a

simulated acidic beverage under different storage conditions.

Objective: To evaluate the impact of temperature and light on the stability of (+)-cis-carveol in
an acidic beverage model system.

Materials and Equipment:

(+)-cis-Carveol

Model beverage solution (e.g., citrate buffer at pH 3.0)
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Amber and clear glass vials

Incubators or environmental chambers set at different temperatures (e.g., 4°C, 25°C, 40°C)

Light source for photostability testing

HPLC or GC-MS for quantification

Procedure:

Sample Preparation:

Prepare a solution of (+)-cis-carveol in the model beverage at a known concentration.

Aliquot the solution into both amber (light-protected) and clear (light-exposed) vials.

Storage Conditions:

Place the vials in incubators at the different selected temperatures.

For photostability, expose the clear vials to a controlled light source, while keeping the

amber vials in the dark at the same temperature.

Sampling and Analysis:

At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove vials from each storage

condition.

Quantify the concentration of (+)-cis-carveol in each sample using a validated analytical

method (e.g., HPLC or GC-MS).

Data Analysis:

Plot the concentration of (+)-cis-carveol as a function of time for each condition.

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the

degradation rate constant and half-life of (+)-cis-carveol under each condition.
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Signaling Pathways and Biosynthesis
Nrf2 Signaling Pathway Activation
Recent studies suggest that carveol may exert some of its biological effects, such as

hepatoprotection, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)

signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of

antioxidant and cytoprotective genes.

Nuclear Events
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Caption: Nrf2 signaling pathway activation by (+)-cis-Carveol.

Biosynthetic Pathway of Carveol
(+)-cis-Carveol is synthesized in plants from geranyl diphosphate (GPP) through a multi-step

enzymatic process. The key intermediate is limonene.

Geranyl Diphosphate (GPP) Limonene Synthase (+)-Limonene Limonene-6-hydroxylase
(Cytochrome P450) (+)-trans-Carveol Carveol Dehydrogenase (+)-Carvone

Click to download full resolution via product page

Caption: Biosynthesis of carveol and carvone from geranyl diphosphate.

Experimental Workflow Diagram
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The following diagram illustrates a typical workflow for the analysis of (+)-cis-carveol in a food

product.

Start: Food Sample
(e.g., Chewing Gum)

Sample Preparation
(Homogenization, Weighing)

Solvent Extraction
(with Internal Standard)

Sample Cleanup
(Centrifugation, Filtration)

Instrumental Analysis
(GC-MS or HPLC)

Data Processing
(Peak Integration, Identification)

Quantification
(Calibration Curve)

Report Results

Click to download full resolution via product page
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Caption: General workflow for the analysis of (+)-cis-carveol in food.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

